Glutamylvaline

Kokumi Sensory Science CaSR Agonist

Researchers procuring glutamylvaline often encounter isomer ambiguity: the α-isomer (CAS 5879-06-1) is a general protein catabolite lacking CaSR activity, whereas the γ-isomer (CAS 2746-34-1) is the functionally characterized kokumi and anti-inflammatory peptide. Source the correct isomer to ensure reproducible results. • Kokumi modulation: Tasteless CaSR positive allosteric modulator enhancing mouthfulness, thickness, and continuity at sensory thresholds of 3.3-9.4 mmol/L in food matrices. • Anti-inflammatory activity: Suppresses TNF-α-induced IL-6 and MCP-1 in adipocytes at 10 μM; demonstrates measurable intestinal permeability (Papp = 1.56 × 10⁻⁶ cm/s) via PepT1 and paracellular routes. • Quality assurance: High-purity γ-isomer (≥98%) with batch-specific CoA; shipped ambient with blue ice for solutions.

Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
CAS No. 5879-06-1
Cat. No. B1366778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamylvaline
CAS5879-06-1
Molecular FormulaC10H18N2O5
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C10H18N2O5/c1-5(2)8(10(16)17)12-9(15)6(11)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)
InChIKeySITLTJHOQZFJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutamylvaline: Kokumi and Anti-Inflammatory Dipeptide


Glutamylvaline, specifically the γ-L-glutamyl-L-valine isomer (γ-Glu-Val or γ-EV; CAS 5879-06-1 corresponds to the α-isomer, but the functionally characterized kokumi and anti-inflammatory peptide is the γ-isomer, CAS 2746-34-1), is a naturally occurring dipeptide belonging to the γ-glutamyl peptide class. It is an incomplete breakdown product of protein digestion and has been identified as a key kokumi taste-modifying substance in edible beans (Phaseolus vulgaris L.) and bovine brain [1]. Unlike basic tastants, γ-Glu-Val acts as a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR), a Class C GPCR, thereby enhancing the perception of mouthfulness, thickness, and continuity (kokumi) when added to savory matrices [2][3]. Beyond its sensory role, γ-Glu-Val has been characterized as a CaSR agonist with demonstrable anti-inflammatory activity in adipocyte models [4].

CaSR positive allosteric modulator research
Kokumi sensory modulation in food matrices
Adipocyte inflammation pathway assay context
Intestinal permeability and PepT1 transport studies

Structural Specificity of Glutamylvaline


Generic substitution within the γ-glutamyl peptide class is scientifically unsound due to pronounced structure-activity relationship (SAR) differences governing both CaSR agonism and functional bioactivity. The specific C-terminal amino acid (valine) dictates the peptide's hydrophobic character, its binding mode to the CaSR orthosteric site, and its subsequent downstream signaling outcomes [1]. For instance, while both γ-Glu-Val and γ-Glu-Leu are CaSR agonists, their molecular interactions with taste receptors (T1R1/T1R3) and their metabolic stability profiles differ markedly [2]. Furthermore, the synthetic route and purity profile (α- vs. γ-isomer) critically impact procurement; the α-isomer (CAS 5879-06-1) is a general protein catabolite, whereas the γ-isomer (CAS 2746-34-1) is the specific bioactive entity required for kokumi and anti-inflammatory research [3]. Direct replacement with valine alone fails entirely, as the free amino acid confers a bitter taste, which is precisely the sensory defect that γ-glutamyl conjugation ameliorates [4].

α-isomer (CAS 5879-06-1) lacks CaSR activity: Only the γ-isomer (CAS 2746-34-1) exhibits kokumi modulation and anti-inflammatory pathway effects.
γ-Glu-Leu differs in T1R1/T1R3 binding: Sensory modulation profile and matrix enhancement may not transfer between γ-glutamyl dipeptides.
Free valine elicits bitter taste: Amino acid replacement fails to replicate kokumi enhancement and can introduce off-notes.

Glutamylvaline Comparative Evidence


Kokumi Potency in Food Matrices

γ-Glu-Val exhibits a distinct sensory profile compared to other kokumi γ-glutamyl dipeptides, particularly γ-Glu-Leu. In sensory evaluation, the detection threshold of γ-Glu-Val in water is reported to be between 3.3 and 9.4 mmol/L for an unspecific astringent sensation [1]. Crucially, in a savory matrix (chicken broth or MSG/NaCl solution), the threshold decreases significantly, demonstrating a matrix-dependent enhancement effect that is a hallmark of kokumi substances. While both γ-Glu-Val and γ-Glu-Leu induce kokumi mouthfulness, γ-Glu-Val's interaction profile with the T1R1 umami receptor differs from that of γ-Glu-Leu and γ-Glu-Cys-β-Ala, suggesting differential utility in complex food systems [1][2].

Kokumi Potency
Reported
Detection threshold 3.3–9.4 mmol/L in water; matrix-dependent enhancement in savory conditions
Tasteless CaSR PAM profile, distinct from basic tastants
Human sensory panel; threshold drops with MSG/NaCl matrix
Kokumi Sensory Science CaSR Agonist Flavor Modulation

CaSR-Mediated Anti-Inflammatory Action in Adipocytes

γ-Glu-Val demonstrates direct anti-inflammatory activity in a cellular model of low-grade chronic inflammation, a property not uniformly shared across all γ-glutamyl dipeptides. In 3T3-L1 mouse adipocytes, pretreatment with 10 μM γ-Glu-Val significantly suppressed TNF-α-induced production of key pro-inflammatory cytokines [1]. This effect is mediated through CaSR activation and downstream modulation of Wnt/β-catenin and PPARγ pathways. In contrast, the baseline (TNF-α stimulated, untreated) represents a pro-inflammatory state. While comparator γ-glutamyl peptides like γ-Glu-Cys (as part of GSH) also interact with CaSR, the specific cytokine suppression profile of γ-Glu-Val is distinct [2].

Anti-inflammatory Action
Cell model context
IL-6: 23.92 ± 5.45 ng/mL after 10 μM γ-EV pretreatment vs. TNF-α control (p<0.05)
Reported cytokine suppression via CaSR/Wnt/PPARγ pathway
3T3-L1 adipocyte model; pretreatment design
Anti-inflammatory CaSR Agonist Adipocyte Biology Metabolic Inflammation

Intestinal Uptake via PepT1 and Paracellular Transport

For oral efficacy, intestinal permeability is critical. γ-Glu-Val exhibits measurable transepithelial transport across a Caco-2 cell monolayer, a model of the human intestinal epithelium, with an apparent permeability coefficient (Papp) of 1.56 ± 0.7 × 10⁻⁶ cm/s at 1 mM [1]. This transport is dose-dependent and occurs via both PepT1-mediated active transport and passive paracellular routes. This contrasts with other dipeptides like Gly-Sar, which are primarily transported via PepT1 and can competitively inhibit γ-Glu-Val uptake, indicating a shared transport mechanism [1]. The compound was non-toxic to Caco-2 cells up to 5 mM, a concentration relevant for in vitro permeability assays [1].

Intestinal Uptake
Permeability assay context
Papp = 1.56 ± 0.7 × 10⁻⁶ cm/s (1 mM) across Caco-2 monolayer
Indicates PepT1/paracellular transport potential
Dose-dependent; non-toxic up to 5 mM; Gly-Sar competition confirmed
Bioavailability Peptide Transport Caco-2 Permeability PepT1

Cancer Biomarker Quantification in HeLa Cells

γ-Glu-Val has been identified as a potential biomarker for prostate cancer, alongside other γ-glutamyl peptides. A validated UHPLC-MS/MS method quantified endogenous γ-Glu-Val concentration in HeLa cells (a cervical cancer cell line often used for analytical method development) at 1.96 ± 0.04 pmol/mg protein [1]. This level is comparable to that of γ-glutamylisoleucine (1.92 ± 0.06 pmol/mg protein) but significantly lower than γ-glutamylthreonine (10.8 ± 0.4 pmol/mg protein) in the same cell line [1]. This quantitative data positions γ-Glu-Val within a specific concentration range in a cancer cell model, providing a baseline for differential expression studies in disease vs. healthy states.

Biomarker Quantification
Analytical method context
Endogenous level: 1.96 ± 0.04 pmol/mg protein in HeLa cells; ~5.5-fold lower than γ-Glu-Thr
Supports UHPLC-MS/MS method development for γ-glutamyl peptide profiling
HeLa lysate; benzoyl chloride isotope labeling
Biomarker Metabolomics Prostate Cancer UHPLC-MS/MS

Glutamylvaline Application Scenarios


Kokumi Enhancement in Reduced-Fat Foods

Procure γ-Glu-Val for incorporation into reduced-fat foods, soups, sauces, and processed meats to enhance mouthfulness, thickness, and continuity (kokumi) without imparting its own taste. Based on sensory threshold data (3.3-9.4 mmol/L in water) and matrix-dependent enhancement [1], it serves as a tasteless positive allosteric modulator of the CaSR on taste cells. Its differential binding to T1R1/T1R3 compared to γ-Glu-Leu [2] suggests potential for tailored flavor profiles in complex food matrices.

Anti-Inflammatory Functional Food Ingredient

Utilize γ-Glu-Val as a bioactive peptide in functional foods or nutraceuticals aimed at mitigating low-grade chronic inflammation associated with obesity and metabolic syndrome. The compound's demonstrated ability to suppress TNF-α-induced IL-6 and MCP-1 in adipocytes at 10 μM [3], combined with its measurable intestinal permeability (Papp = 1.56 × 10⁻⁶ cm/s) via PepT1 and paracellular routes [4], supports its potential as an orally bioavailable anti-inflammatory agent.

Biomarker Assay Development and Metabolomics

Source high-purity γ-Glu-Val (γ-isomer, CAS 2746-34-1) as an analytical standard for developing and validating quantitative LC-MS/MS methods for γ-glutamyl peptide profiling in biological fluids and tissues. Its established concentration in HeLa cells (1.96 pmol/mg protein) [5] and identification as a potential prostate cancer biomarker make it a critical reference compound for metabolomics studies investigating disease mechanisms and therapeutic responses.

Application
Selection Property
Validation Focus
Kokumi sensory modulation research
CaSR PAM activity & matrix dependency
Sensory threshold and T1R1/T1R3 binding profile
Adipocyte inflammation pathway studies
CaSR-mediated cytokine modulation
IL-6/MCP-1 suppression in 3T3-L1 model
γ-Glutamyl peptide biomarker quantification
High-purity γ-isomer analytical standard
UHPLC-MS/MS method accuracy in cell lysates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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